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Compound of Interest

Compound Name: Aldicarb sulfoxide

Cat. No.: B1666835 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the toxicological profiles of two principal

metabolites of the carbamate insecticide aldicarb: aldicarb sulfoxide and aldicarb sulfone. The

information presented herein is supported by experimental data to assist researchers in

understanding their relative toxicities and mechanisms of action.

Aldicarb, a potent acetylcholinesterase (AChE) inhibitor, undergoes rapid oxidation in biological

systems to form aldicarb sulfoxide, which is subsequently and more slowly oxidized to

aldicarb sulfone.[1] Both of these metabolites are also active cholinesterase inhibitors and are

relevant in the overall toxicological assessment of aldicarb exposure.[2][3]

Quantitative Toxicity Data
The acute toxicity of aldicarb sulfoxide is significantly higher than that of aldicarb sulfone, as

evidenced by their respective median lethal dose (LD50) values. The following table

summarizes key quantitative toxicity data for both compounds, primarily from studies

conducted in rats.
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Toxicity

Endpoint

Aldicarb

Sulfoxide

Aldicarb

Sulfone
Species

Route of

Administratio

n

Reference(s)

Oral LD50
0.49 - 1.13

mg/kg bw

20 - 38 mg/kg

bw
Rat (male) Oral [4][5]

Oral LD50
0.88 mg/kg

bw

25.0 mg/kg

bw
Rat Oral

Dermal LD50
> 20 mg/kg

bw

> 20 mg/kg

bw
Rabbit Dermal

Intraperitonea

l LD50

~0.5 mg/kg

bw

21.2 mg/kg

bw
Rat (male)

Intraperitonea

l

Intravenous

LD50

~0.4 mg/kg

bw

14.9 mg/kg

bw
Rat (male) Intravenous

Subchronic

NOAEL

0.3 mg/kg

bw/day

2.4 mg/kg

bw/day
Rat Oral

bw: body weight; LD50: Median Lethal Dose; NOAEL: No-Observed-Adverse-Effect Level.

Mechanism of Action: Acetylcholinesterase
Inhibition
The primary mechanism of toxicity for both aldicarb sulfoxide and aldicarb sulfone is the

inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system responsible

for the hydrolysis of the neurotransmitter acetylcholine (ACh). Inhibition of AChE leads to an

accumulation of ACh at cholinergic synapses, resulting in overstimulation of the nervous

system and the characteristic signs of cholinergic toxicity.

Experimental evidence indicates that aldicarb sulfoxide is a more potent inhibitor of AChE

than aldicarb sulfone. The binding of these carbamate metabolites to AChE is, however,

reversible, which contrasts with the irreversible inhibition typically caused by organophosphate

pesticides.
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Mechanism of Acetylcholinesterase Inhibition

Metabolic Pathway of Aldicarb
The differential toxicity between aldicarb sulfoxide and aldicarb sulfone is intrinsically linked to

the metabolic pathway of the parent compound, aldicarb. Understanding this pathway is crucial

for assessing the duration and intensity of toxic effects.
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Metabolic Pathway of Aldicarb

Experimental Protocols
The toxicological data presented in this guide are derived from standardized experimental

protocols. Below are representative methodologies for key experiments.

Acute Oral Toxicity Study (Modified from OECD
Guideline 423)

Objective: To determine the median lethal dose (LD50) of a test substance following a single

oral administration.

Test Animals: Typically, young adult nulliparous and non-pregnant female rats (e.g., Wistar or

Sprague-Dawley strains) are used.

Housing and Acclimation: Animals are housed in controlled environmental conditions

(temperature, humidity, light-dark cycle) and acclimated for at least five days prior to the

study.
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Dosing:

Animals are fasted (food, but not water, withheld) for a specified period (e.g., overnight)

before dosing.

The test substance (aldicarb sulfoxide or aldicarb sulfone) is administered by gavage

using a suitable vehicle (e.g., corn oil).

A stepwise procedure is used with a starting dose below the estimated LD50. Typically,

three animals are used per step.

Observations:

Animals are observed for clinical signs of toxicity and mortality at frequent intervals on the

day of dosing (e.g., 30 minutes, 1, 2, and 4 hours post-dosing) and daily thereafter for 14

days.

Body weights are recorded weekly.

At the end of the observation period, surviving animals are euthanized and subjected to a

gross necropsy.

Data Analysis: The LD50 is calculated based on the mortality data from the different dose

groups.

In Vitro Acetylcholinesterase Inhibition Assay (Ellman's
Method)

Objective: To determine the in vitro inhibitory potential of a compound on AChE activity.

Principle: This colorimetric assay measures the activity of AChE by quantifying the rate of

production of thiocholine from the hydrolysis of the substrate acetylthiocholine. Thiocholine

reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-

thio-2-nitrobenzoate, which is measured spectrophotometrically at 412 nm.

Materials:
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Purified AChE (e.g., from electric eel or human erythrocytes).

Phosphate buffer.

Acetylthiocholine iodide (substrate).

DTNB (Ellman's reagent).

Test compounds (aldicarb sulfoxide and aldicarb sulfone) dissolved in a suitable solvent.

Procedure:

A solution of AChE in phosphate buffer is pre-incubated with various concentrations of the

test compound for a specified period.

The enzymatic reaction is initiated by the addition of the substrate (acetylthiocholine) and

DTNB.

The change in absorbance at 412 nm is monitored over time using a microplate reader or

spectrophotometer.

Data Analysis: The rate of the enzymatic reaction is calculated for each concentration of the

inhibitor. The concentration of the inhibitor that causes 50% inhibition of AChE activity (IC50)

is then determined.

Conclusion
The experimental data clearly demonstrate that aldicarb sulfoxide is substantially more

acutely toxic than aldicarb sulfone. This difference in toxicity is primarily attributed to its higher

potency as an inhibitor of acetylcholinesterase. Both compounds are active metabolites of

aldicarb, and their formation and subsequent detoxification are critical determinants in the

overall risk assessment of aldicarb exposure. The provided experimental protocols offer a

foundational framework for the toxicological evaluation of these and similar compounds.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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